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Compound of Interest

Compound Name: 2,2-Dibromohexane

Cat. No.: B039414 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2,2-Dibromohexane. It is designed to assist researchers, scientists, and professionals in drug

development in understanding the structural characterization of this compound through nuclear

magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR)

spectroscopy. This document presents predicted spectroscopic data, detailed experimental

protocols for acquiring such data, and a visual representation of the general experimental

workflow.

Spectroscopic Data Summary
While experimental spectra for 2,2-Dibromohexane are not readily available in public

databases, predicted data provides valuable insight into its structural features. The following

tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, mass spectrometry

fragmentation patterns, and key infrared absorption bands.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,2-Dibromohexane
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Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J) in Hz

H-1 (CH₃) 2.1 - 2.5 Triplet 7.0 - 8.0

H-3 (CH₂) 1.9 - 2.3 Multiplet

H-4 (CH₂) 1.4 - 1.8 Multiplet

H-5 (CH₂) 1.3 - 1.7 Multiplet

H-6 (CH₃) 0.8 - 1.2 Triplet 7.0 - 8.0

Note: Predictions are based on computational models and may vary from experimental values.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,2-Dibromohexane

Carbon Assignment Predicted Chemical Shift (ppm)

C-1 (CH₃) 30 - 35

C-2 (CBr₂) 60 - 70

C-3 (CH₂) 40 - 45

C-4 (CH₂) 25 - 30

C-5 (CH₂) 20 - 25

C-6 (CH₃) 10 - 15

Note: Predictions are based on computational models and may vary from experimental values.

Table 3: Mass Spectrometry (MS) Data for 2,2-Dibromohexane
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Property Value

Molecular Formula C₆H₁₂Br₂

Molecular Weight 243.97 g/mol

Exact Mass 241.93058 Da

Key Fragmentation Pattern

The mass spectrum is expected to show a

characteristic isotopic pattern for compounds

containing two bromine atoms. Due to the

natural abundance of ⁷⁹Br (~50.7%) and ⁸¹Br

(~49.3%), the molecular ion peak (M) will be

accompanied by M+2 and M+4 peaks with

relative intensities of approximately 1:2:1.

Table 4: Infrared (IR) Spectroscopy Data for 2,2-Dibromohexane

Functional Group
Characteristic Absorption

Range (cm⁻¹)
Vibrational Mode

C-H (alkane) 2850 - 2960 Stretching

C-H (alkane) 1370 - 1470 Bending

C-Br 515 - 690 Stretching

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are based on standard techniques for the analysis of liquid

halogenated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 2,2-Dibromohexane (approximately 10-20 mg) is

dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, 0.5-0.7 mL) within a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard

for chemical shift referencing (0 ppm).
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¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a

frequency of 400 MHz or higher. Standard acquisition parameters include a spectral width of

10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at

a frequency of 100 MHz. A wider spectral width (0-220 ppm) is used. Due to the lower

natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g.,

1024 or more) and a longer relaxation delay (5-10 seconds) may be necessary. Proton

decoupling is employed to simplify the spectrum and improve sensitivity.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 2,2-Dibromohexane in a volatile organic solvent

(e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For gas

chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which

separates the components before they enter the MS.

Ionization: Electron ionization (EI) is a common method for volatile compounds like 2,2-
Dibromohexane. The sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion,

generating the mass spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: As 2,2-Dibromohexane is a liquid, a neat spectrum can be obtained by

placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).[1] Alternatively,

a solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and placed

in a liquid sample cell.[2]

Data Acquisition: The prepared sample is placed in the sample compartment of a Fourier

Transform Infrared (FTIR) spectrometer.
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Spectral Measurement: The instrument passes a beam of infrared radiation through the

sample. The detector measures the amount of light transmitted at different wavenumbers.

The resulting interferogram is then mathematically converted into an infrared spectrum

(transmittance or absorbance vs. wavenumber). A background spectrum of the empty salt

plates or the solvent is recorded and subtracted from the sample spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid

organic compound like 2,2-Dibromohexane.
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of 2,2-Dibromohexane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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